molecular formula C25H18N4O2S2 B2565279 N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide CAS No. 139156-81-3

N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide

Cat. No.: B2565279
CAS No.: 139156-81-3
M. Wt: 470.57
InChI Key: IZXGDYVDVIZEQB-AZPGRJICSA-N
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Description

N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide is a synthetic compound designed for advanced chemical and pharmaceutical research. It features a hybrid molecular structure combining two privileged heterocyclic scaffolds: a 4-thiazolidinone and a 1,3-thiazole, linked by a carbohydrazide functional group. This specific architecture is of significant interest in medicinal chemistry, as both the 4-thiazolidinone and 1,3-thiazole cores are well-established in the scientific literature for their diverse biological activities . Compounds containing the 4-thiazolidinone moiety have been extensively reported to exhibit a broad spectrum of pharmacological properties, including antimicrobial , antifungal , anti-inflammatory, and anticancer effects . Similarly, 1,3-thiazole derivatives are recognized for their potent antimicrobial, antifungal, and antitumor activities . The integration of these two systems into a single molecule, along with the hydrazide linker, is a common strategy in drug discovery to develop new chemical entities with enhanced potency or multi-target capabilities. The presence of phenyl substituents on both heterocyclic rings may further influence the compound's lipophilicity and interaction with biological targets. This product is intended for research purposes only, specifically for in vitro assays to investigate its potential mechanisms of action, structure-activity relationships (SAR), and full pharmacological profile. Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a standard in bio-screening programs. This chemical is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(E)-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-2,5-diphenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O2S2/c30-20-16-32-25(29(20)19-14-8-3-9-15-19)28-27-23(31)21-22(17-10-4-1-5-11-17)33-24(26-21)18-12-6-2-7-13-18/h1-15H,16H2,(H,27,31)/b28-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXGDYVDVIZEQB-AZPGRJICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NNC(=O)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)S1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=N\NC(=O)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)/S1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide is a compound that belongs to the class of thiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available research studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring system with a hydrazide functional group. The thiazole moiety is known for its role in various biological applications, while the hydrazide group contributes to enhanced reactivity and potential biological interactions.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives. For instance, a series of compounds structurally related to this compound were evaluated against various bacterial and fungal strains. The findings indicate that these compounds exhibit potent antimicrobial activity:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
4d10.7–21.4 μmol/mL21.4–40.2 μmol/mL
4pNot specifiedNot specified
3hNot specifiedNot specified

The best activity was observed for compound 4d, which demonstrated significant efficacy against both bacterial and fungal pathogens .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation through various mechanisms. For instance, some studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases . The structural modifications in thiazoles can enhance their cytotoxic effects against specific cancer cell lines.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in microbial growth and cancer cell proliferation. Molecular docking studies have suggested potential binding interactions with key proteins involved in these pathways .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various thiazole derivatives and assessed their antimicrobial activity against eight bacterial and eight fungal species. The results highlighted the superior activity of certain compounds, including those structurally similar to this compound .
  • Cytotoxicity Assays : In vitro assays demonstrated that specific thiazole derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing therapeutic agents with reduced side effects .

Scientific Research Applications

Antimicrobial Activity

N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide has been evaluated for its antimicrobial properties. Several studies have demonstrated its effectiveness against various bacterial and fungal species. For instance, derivatives of thiazole compounds have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Evaluation

A study reported the synthesis of several thiazole derivatives and their evaluation against eight bacterial and eight fungal pathogens. The most potent compounds exhibited minimum inhibitory concentration (MIC) values in the range of 10.7–21.4 μmol/mL, indicating strong antimicrobial potential .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Testing

Research has shown that thiazole derivatives, including this compound, exhibit cytotoxic effects against several cancer cell lines. For example, compounds derived from this scaffold have demonstrated IC50_{50} values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF7) cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been explored for anti-inflammatory applications. The thiazole ring system is known to possess anti-inflammatory properties that can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Summary of Applications

Application Description Key Findings
Antimicrobial ActivityEffective against various bacterial and fungal pathogensMIC values range from 10.7–21.4 μmol/mL
Anticancer PropertiesInduces cytotoxic effects on cancer cell linesIC50_{50} values range from 0.74 to 10.0 μg/mL against multiple cancer types
Anti-inflammatory EffectsPotential use in treating inflammatory diseasesThiazole derivatives exhibit significant anti-inflammatory activities

Chemical Reactions Analysis

Condensation Reactions

The carbohydrazide moiety readily undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is typically facilitated under acidic or solvent-drop grinding conditions .

Reaction TypeReagents/ConditionsProductReferences
Hydrazone formationAldehyde (e.g., benzaldehyde), ethanol, refluxHydrazone derivative with substituted aryl groups

Example :
Reacting the carbohydrazide group with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux yields hydrazone derivatives. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration .

Cyclization Reactions

The carbohydrazide group can undergo intramolecular cyclization to form triazole or thiadiazole heterocycles under basic or acidic conditions .

Reaction TypeReagents/ConditionsProductReferences
Triazole formationNaOH, reflux in ethanol1,2,4-Triazole fused with thiazole rings
Thiadiazole formationPhosphorus oxychloride (POCl₃), heat1,3,4-Thiadiazole derivatives

Mechanistic Insight :
In basic media, the hydrazide group loses water to form a nitrene intermediate, which cyclizes with adjacent electrophilic sites (e.g., thiazole sulfur or carbonyl carbons) . For example, treatment with POCl₃ promotes cyclodehydration, forming thiadiazole rings .

Acylation and Alkylation

The hydrazide nitrogen acts as a nucleophile, reacting with acyl chlorides or alkyl halides to form acylated or alkylated derivatives .

Reaction TypeReagents/ConditionsProductReferences
AcylationAcetic anhydride, pyridine, refluxN-acetylated carbohydrazide
AlkylationBenzyl chloride, K₂CO₃, DMFN-alkylated derivative

Example :
Acetylation with acetic anhydride in pyridine yields N-acetyl-2,5-diphenyl-1,3-thiazole-4-carbohydrazide , confirmed by ¹H-NMR signals at δ 2.22 ppm (CH₃ group) and IR carbonyl stretches at 1686 cm⁻¹ .

Electrophilic Substitution on Thiazole Rings

The electron-rich thiazole rings may undergo electrophilic substitution, though phenyl substituents deactivate the ring. Reactions are typically limited to strongly activating conditions .

Reaction TypeReagents/ConditionsProductReferences
BrominationBr₂ in acetic acid, RT5-Bromo-thiazole derivative

Limitation :
The phenyl groups at positions 2 and 5 of the thiazole ring reduce reactivity toward electrophiles. Bromination occurs preferentially at the less hindered position (e.g., C-5 of the 4-oxo-thiazolane ring) .

Base-Catalyzed Rearrangements

Under strong alkaline conditions, the oxo-thiazolane ring may undergo ring-opening or tautomerization .

Reaction TypeReagents/ConditionsProductReferences
TautomerizationNaOH, aqueous ethanolEnol form stabilized via hydrogen bonding

Example :
In NaOH/ethanol, the 4-oxo group participates in keto-enol tautomerism, forming an enolate intermediate that can react with electrophiles like alkyl halides .

Oxidation and Reduction

  • Oxidation : The hydrazide group may oxidize to a diazene (-N=N-) or nitrile oxide under strong oxidizing agents (e.g., KMnO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to an amine, though this is less common due to steric hindrance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Thiazolidinone Derivatives Compounds like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides () share the thiazolidinone core but replace the 2,5-diphenylthiazole with a benzothiazole-carboxamide group. For example, the benzothiazole derivatives in exhibited moderate antibacterial activity against Staphylococcus aureus (MIC: 32–64 µg/mL), whereas the target compound’s diphenylthiazole system may enhance lipophilicity and membrane permeability .

2.1.2. Triazole-Thione Derivatives Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature a triazole-thione ring instead of thiazolidinone. The absence of the thiazole-carbohydrazide bridge in these derivatives reduces hydrogen-bonding capacity, which could diminish binding affinity to microbial targets. IR spectral data (C=S stretch at 1247–1255 cm⁻¹) confirm the thione tautomer, whereas the target compound’s carbonyl (C=O) and hydrazide (NH) groups (observed at ~1663–1682 cm⁻¹ and ~3150–3319 cm⁻¹, respectively) enable additional polar interactions .

Functional Group Variations

2.2.1. Carboxyl vs. Sulfonyl Substituents The target compound’s carbohydrazide group (–CONHNH–) contrasts with sulfonyl (–SO₂–) substituents in ’s triazole derivatives. Sulfonyl groups enhance electron-withdrawing effects and metabolic stability but may reduce solubility. In contrast, the carbohydrazide bridge offers flexibility for tautomerism (e.g., keto-enol equilibria), which could modulate reactivity and bioavailability .

2.2.2. Halogenation Patterns Halogenated analogues (e.g., 4-fluorophenyl or bromophenyl substituents in and ) often exhibit enhanced antimicrobial potency due to increased electronegativity and membrane penetration. The target compound’s non-halogenated phenyl groups may prioritize synthetic simplicity over optimized bioactivity .

Research Tools and Validation

Crystallographic software (e.g., SHELX , ORTEP , WinGX ) has been critical in resolving the structures of analogous compounds (e.g., tautomerism in triazole-thiones) . Spectroscopic techniques (IR, NMR) confirm functional group integrity, as seen in ’s tautomer analysis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide and its intermediates?

  • Methodology :

  • Step 1 : Condensation of carbohydrazides or acetohydrazides with substituted aldehydes in ethanol or THF under reflux (190–232°C) to form hydrazone intermediates (e.g., N′-(halophenylmethylidene) derivatives) .

  • Step 2 : Cyclization with sulfanylacetic acid in refluxing toluene or ethanol (173–213°C) to yield thiazolidinone/thiazolone derivatives. Purification involves recrystallization or flash chromatography .

  • Key variables : Solvent choice (THF vs. ethanol), temperature, and substituent effects on yields (37–93%) .

    • Example Table :
Intermediate/ProductConditions (Solvent, Temp.)Yield (%)Reference
N′-[(2,6-Difluorophenyl)methylidene]-1,2-benzothiazol-3-ylacetohydrazideTHF, 190–192°C90
N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamideEthanol, 173–175°C60

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Techniques :

  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and NH groups .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
  • Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .
    • Critical note : Cross-validation with elemental analysis ensures purity (>95% by HPLC) .

Q. What preliminary biological screening approaches are used to assess antimicrobial activity?

  • Protocol :

  • MIC/MBC assays : Test against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal strains (Candida albicans) .
  • Dose range : 10.7–40.2 μmol mL⁻¹×10⁻² for MIC and MBC determination .
    • Key finding : Compound 4d (4-fluorophenyl derivative) showed MIC = 10.7–21.4 μmol mL⁻¹×10⁻² against bacterial pathogens .

Advanced Research Questions

Q. How can reaction optimization strategies improve yields and selectivity in thiazolidinone synthesis?

  • Approaches :

  • Design of Experiments (DoE) : Screen variables (solvent polarity, catalyst loading) using factorial designs to identify optimal conditions .
  • Flow chemistry : Enhances reproducibility and heat transfer for exothermic reactions (e.g., Omura-Sharma-Swern oxidation) .
  • Machine learning : Bayesian optimization algorithms prioritize high-yield conditions with minimal experimental runs .

Q. How can contradictions in antimicrobial activity data across derivatives be resolved?

  • Analysis framework :

  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups like -Cl/-F at para positions) with MIC/MBC ratios .
  • Docking studies : Simulate binding to target enzymes (e.g., fungal lanosterol demethylase) to explain potency variations .
    • Example : Compound 4p (2-chloro-6-fluorophenyl) showed higher antifungal activity (MIC = 15.2 μmol mL⁻¹×10⁻²) due to enhanced hydrophobic interactions .

Q. What advanced computational methods support molecular design for enhanced bioactivity?

  • Methods :

  • Molecular docking (AutoDock/Vina) : Predict binding affinities to bacterial dihydrofolate reductase or fungal CYP51 .
  • QSAR modeling : Use Hammett constants (σ) or logP values to optimize substituent hydrophobicity .
    • Validation : Compare computational predictions with experimental MIC trends to refine models .

Q. How are spectroscopic data inconsistencies addressed during structural elucidation?

  • Troubleshooting :

  • Dynamic NMR : Resolve tautomerism in thiazolidinone rings by variable-temperature ¹H NMR .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in polycyclic systems (e.g., benzothiazole-thiazolidinone hybrids) .

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